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Introduction
Erbium silicide (ErSi

𝑥x​

) has emerged as a promising material for the fabrication of infrared (IR) detectors, particularly
for applications in the short-wavelength infrared (SWIR) region. Its primary advantage lies in its
low Schottky barrier height on n-type silicon, which allows for the detection of lower energy
photons. This characteristic, combined with its compatibility with standard silicon processing
technologies, makes erbium silicide an attractive alternative to other materials used in infrared
detection. This document provides a comprehensive overview of the application of erbium
silicide in infrared detectors, including its key performance parameters, detailed experimental
protocols for its formation, and the fundamental principles of its operation.

Data Presentation: Performance Parameters of
Erbium Silicide Infrared Detectors
The performance of an infrared detector is characterized by several key metrics. The following

table summarizes the reported quantitative data for erbium silicide-based detectors.
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Paramete
r

Value
Substrate
Type

Fabricati
on
Method

Waveleng
th

Temperat
ure

Citation

Schottky

Barrier

Height

(Φ_B)

0.28 eV
n-type Si

(100)

Thermal

Evaporatio

n

- - [1][2]

0.28 eV
n-type Si

(111)

Molecular

Beam

Epitaxy

- - [1]

0.343 -

0.427 eV

n-type Si

(100)

Sputtering

& RTA
- - [3]

~0.4 eV n-type Si - - - [3]

0.783 -

0.805 eV

p-type Si

(100)

Sputtering

& RTA
-

Room

Temp
[3]

~0.7 eV p-type Si - - - [3]

673 meV p-type Si - -
Room

Temp
[4]

Quantum

Efficiency

(QE)

0.52%
n-type Si

(100)

Thermal

Evaporatio

n

2.0 µm - [1][2]

Responsivi

ty (R)
0.55 mA/W p-type Si - 1.55 µm

Room

Temp
[4]

0.29 mA/W

(at 1V)
p-type Si - 1.55 µm

Room

Temp
[4]

Dark

Current

Density

(J_D)

< 10⁻⁷

A/cm²

n-type Si

(100)

Thermal

Evaporatio

n

- 77 K [1][2]
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Experimental Protocols
The formation of a high-quality erbium silicide layer is critical for the performance of the

infrared detector. Several methods can be employed, with Molecular Beam Epitaxy (MBE) and

Solid Phase Epitaxy (SPE) being common techniques for producing epitaxial films.

Protocol 1: Erbium Silicide Formation by Thermal
Evaporation
This method is a relatively simple technique for depositing erbium onto a silicon substrate,

followed by a thermal annealing step to form the silicide.

Materials:

n-type or p-type silicon wafers (e.g., Si(100))

High-purity erbium source

Standard cleaning solvents (e.g., acetone, methanol, deionized water)

Diluted hydrofluoric acid (HF) solution

Equipment:

High-vacuum thermal evaporation system

Rapid Thermal Annealing (RTA) or furnace system

Procedure:

Substrate Cleaning: a. Thoroughly clean the silicon wafer using a standard RCA or similar

cleaning procedure to remove organic and metallic contaminants. b. Perform a final dip in a

diluted HF solution to remove the native oxide layer immediately before loading into the

evaporation chamber.

Erbium Deposition: a. Load the cleaned silicon wafer into the high-vacuum thermal

evaporation system. b. Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr. c.
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Deposit a thin film of erbium onto the silicon substrate. The thickness of the erbium layer will

determine the final silicide thickness.

Silicidation Anneal: a. Transfer the erbium-coated wafer to an RTA system or a furnace with a

controlled inert atmosphere (e.g., nitrogen or argon). b. Anneal the wafer at a temperature in

the range of 300°C to 1000°C. The specific temperature and time will influence the phase

and quality of the resulting erbium silicide. For example, annealing at 300°C is sufficient to

initiate the reaction between erbium and silicon[3].

Protocol 2: Epitaxial Erbium Silicide Growth by
Molecular Beam Epitaxy (MBE)
MBE is a sophisticated technique that allows for the growth of high-purity, single-crystal thin

films with precise control over thickness and composition.

Materials:

Silicon (111) wafers

High-purity erbium source

High-purity silicon source

Equipment:

Ultra-high vacuum (UHV) Molecular Beam Epitaxy (MBE) system equipped with effusion

cells for erbium and silicon.

In-situ characterization tools such as Reflection High-Energy Electron Diffraction (RHEED).

Procedure:

Substrate Preparation: a. Prepare the Si(111) substrate by a thorough ex-situ chemical

cleaning process. b. In the UHV chamber, perform an in-situ cleaning step, typically by

heating the substrate to a high temperature (e.g., >850°C) to desorb the protective oxide

layer and achieve a clean, reconstructed surface, often monitored by RHEED.
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Erbium Silicide Growth: a. Heat the silicon substrate to the desired growth temperature. b.

Co-deposit erbium and silicon onto the heated substrate from the effusion cells. The flux ratio

of Er to Si should be controlled to achieve the desired stoichiometry. c. Monitor the growth in

real-time using RHEED to ensure epitaxial growth and a smooth surface morphology.

Protocol 3: Erbium Silicide Formation by Solid Phase
Epitaxy (SPE)
SPE involves depositing a thin layer of erbium on a silicon substrate at room temperature,

followed by a post-deposition anneal to induce a solid-state reaction and form an epitaxial

silicide layer.

Materials:

Silicon (111) wafers

High-purity erbium source

Equipment:

UHV deposition system (e.g., e-beam evaporator or MBE system)

UHV annealing chamber

Procedure:

Substrate Preparation: a. Prepare the Si(111) substrate using the same cleaning procedures

as for MBE.

Erbium Deposition: a. Deposit a thin film of pure erbium onto the clean Si(111) surface at or

near room temperature in a UHV environment.

Solid Phase Reaction: a. Anneal the wafer in-situ at a temperature typically in the range of

600°C to 650°C. This thermal energy drives the solid-state diffusion and reaction between

the erbium and silicon, leading to the formation of an epitaxial erbium silicide layer. The

process can be monitored by techniques like low-energy electron diffraction (LEED) and

photoemission spectroscopy.
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Caption: Experimental workflow for erbium silicide infrared detector fabrication.
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Caption: Infrared detection mechanism in an erbium silicide Schottky barrier detector.

Concluding Remarks
Erbium silicide presents a viable path towards the development of silicon-based infrared

detectors. The low Schottky barrier height on n-type silicon is a key enabling feature for

detecting longer wavelengths. The compatibility with mature silicon fabrication processes offers

a significant advantage in terms of cost and scalability for producing large-format focal plane

arrays. Further research and development in optimizing the material quality and device

architecture, such as through the use of optical cavities, could lead to significant improvements
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in quantum efficiency, making erbium silicide detectors competitive for a wide range of

applications in science and technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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